2-(pyrrolidine-1-carbonyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimidin-2-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9(12-6-1-2-7-12)8-10-4-3-5-11-8/h3-5H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOWVQHUYFOCTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Pyrrolidine 1 Carbonyl Pyrimidine
Critical Analysis of Established Synthetic Routes to 2-(Pyrrolidine-1-carbonyl)pyrimidine
The formation of the amide bond between the pyrimidine-2-carboxylic acid scaffold and pyrrolidine (B122466) is the cornerstone of the synthesis of this compound. Established routes primarily revolve around classical condensation and coupling reactions.
Exploration of Condensation and Coupling Reactions
The most direct and widely employed method for the synthesis of this compound is the amide coupling reaction between a pyrimidine-2-carboxylic acid derivative and pyrrolidine. This can be achieved through several activation methods.
One common approach is the conversion of pyrimidine-2-carboxylic acid to a more reactive species, such as an acyl chloride . This is often accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting pyrimidine-2-carbonyl chloride is then reacted with pyrrolidine, typically in the presence of a base like triethylamine (B128534) or pyridine, to yield the desired amide. fishersci.co.uk This method, often referred to as the Schotten-Baumann reaction, is generally robust and provides good yields.
Alternatively, a plethora of coupling agents developed for peptide synthesis can be effectively utilized. fishersci.co.uknih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the direct amidation of pyrimidine-2-carboxylic acid with pyrrolidine. nih.govnih.gov These methods are often preferred due to their milder reaction conditions and broader functional group tolerance. nih.gov The reaction typically proceeds in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). fishersci.co.uknih.gov
Another established route involves the hydrolysis of 2-cyanopyrimidine . This precursor can be hydrolyzed under basic conditions, for instance, using aqueous sodium hydroxide, to yield pyrimidine-2-carboxamide. acs.org While this provides the primary amide, subsequent N-alkylation with a suitable pyrrolidine precursor would be required to obtain the target molecule, making this a less direct approach.
Evaluation of Precursor Selection and Stoichiometry
The choice of precursors and their stoichiometry are critical for optimizing the yield and purity of this compound.
For the pyrimidine (B1678525) moiety, pyrimidine-2-carboxylic acid is the most common starting material. Its synthesis can be achieved through various methods, including the oxidation of 2-methylpyrimidine (B1581581) or the hydrolysis of 2-cyanopyrimidine. The purity of this precursor is paramount to avoid side reactions.
The pyrrolidine precursor is typically pyrrolidine itself. The stoichiometry of the amine is often kept in slight excess to ensure complete conversion of the activated carboxylic acid derivative.
When using coupling agents, the stoichiometry is crucial. Typically, equimolar amounts of the carboxylic acid, amine, and coupling agent are used. nih.gov However, in some cases, a slight excess of the coupling agent and the amine may be employed to drive the reaction to completion. The choice of base and its stoichiometry are also important to neutralize the acid by-products and facilitate the reaction. fishersci.co.uk
Table 1: Comparison of Established Synthetic Routes
| Synthetic Route | Key Reagents | Typical Solvents | General Yields | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acyl Chloride Formation followed by Amidation | Pyrimidine-2-carboxylic acid, SOCl₂ or (COCl)₂, Pyrrolidine, Base (e.g., Et₃N) | DCM, THF, Ethyl Acetate | 70-90% | High yields, well-established. | Requires handling of moisture-sensitive and corrosive acyl chlorides. |
| Direct Coupling with Carbodiimides | Pyrimidine-2-carboxylic acid, Pyrrolidine, EDC/HOBt or DCC | DCM, DMF | 60-85% | Milder conditions, good functional group tolerance. | By-products can sometimes be difficult to remove (e.g., DCU). |
| Hydrolysis of 2-Cyanopyrimidine | 2-Cyanopyrimidine, NaOH(aq) | Water | Moderate | Utilizes a readily available precursor. | Indirect route requiring further modification to introduce the pyrrolidine ring. |
Development of Novel and Efficient Synthetic Pathways
Recent advancements in synthetic chemistry have paved the way for more efficient, environmentally friendly, and selective methods for the preparation of amides, which can be applied to the synthesis of this compound.
Design and Optimization of Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. researchgate.netmdpi.comnih.gov These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com
For the synthesis of this compound, green approaches could include:
Use of Greener Solvents: Replacing traditional volatile organic solvents like DCM and DMF with more environmentally benign alternatives such as water, ethanol, or ionic liquids. researchgate.netmdpi.com
Catalyst-Free or Solvent-Free Conditions: Exploring reactions under microwave irradiation or using mechanochemical methods like ball milling, which can accelerate reaction rates and reduce or eliminate the need for solvents. nih.gov
Multicomponent Reactions (MCRs): Designing a one-pot synthesis where pyrimidine-2-carboxylic acid, pyrrolidine, and a coupling agent are reacted together, reducing the number of synthetic steps and purification processes. researchgate.net
Table 2: Potential Green Synthetic Approaches
| Green Approach | Principle | Potential Application to Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, often leading to shorter reaction times and higher yields. | Amide coupling of pyrimidine-2-carboxylic acid and pyrrolidine under microwave irradiation. |
| Ultrasonic Synthesis | Use of sound waves to induce cavitation, enhancing mass transfer and reaction rates. | Sonochemical promotion of the amidation reaction. |
| Mechanochemistry (Ball Milling) | Solvent-free reaction conditions, reducing waste and environmental impact. | Solid-state reaction of precursors in a ball mill. |
Exploration of Catalytic Methods for Enhanced Yields and Selectivity
Catalytic methods offer a promising avenue for improving the efficiency and selectivity of the synthesis of this compound. While traditional coupling agents are stoichiometric, catalytic approaches aim to use a substoichiometric amount of a catalyst to facilitate the reaction.
Recent research has focused on the development of new catalysts for amidation reactions. For instance, various metal-based and organocatalysts have been shown to be effective for the formation of amide bonds. organic-chemistry.org The application of such catalysts to the coupling of pyrimidine-2-carboxylic acid and pyrrolidine could lead to higher yields and milder reaction conditions. For example, a process for the amidation of pyrrole (B145914) carboxylate compounds has been developed using specific coupling agents that are cheap, non-toxic, and effective. rsc.org A similar approach could be explored for pyrimidine-based systems.
Furthermore, catalytic methods can be employed for the synthesis of the pyrimidine precursor itself. For example, palladium-catalyzed cross-coupling reactions are widely used in the synthesis of substituted pyrimidines. nih.gov
Stereoselective Synthesis Strategies (if applicable to chiral derivatives)
While this compound itself is not chiral, the introduction of stereocenters, particularly on the pyrrolidine ring, can lead to chiral derivatives with potentially interesting biological activities. Stereoselective synthesis strategies would be crucial for obtaining enantiomerically pure forms of such derivatives.
The primary strategy for the stereoselective synthesis of chiral derivatives would involve the use of an enantiomerically pure pyrrolidine precursor . For example, starting with (R)- or (S)-proline, which is a readily available chiral starting material, would allow for the synthesis of the corresponding chiral (pyrrolidin-2-yl)(pyrimidin-2-yl)methanone derivatives. mdpi.com
Alternatively, stereoselective methods for the synthesis of substituted pyrrolidines could be employed to generate a variety of chiral precursors. mdpi.comnih.gov These methods include asymmetric hydrogenations, cyclization reactions, and the use of chiral catalysts. mdpi.com For instance, a patent describes the synthesis of a pyrrolo[2,3-d]pyrimidine derivative incorporating a chiral (2R)-2-methylpyrrolidin-1-yl moiety, highlighting the importance of stereochemistry in related structures. acs.org
Large-Scale Synthesis Considerations and Process Intensification Methodologies
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of process parameters to ensure safety, efficiency, cost-effectiveness, and minimal environmental impact. Key considerations for the scale-up of its synthesis, which typically involves the coupling of a pyrimidine-2-carboxylic acid derivative with pyrrolidine, include the choice of reagents, reaction conditions, and purification methods. Process intensification methodologies offer innovative solutions to the challenges encountered during large-scale manufacturing.
A common laboratory-scale approach for the synthesis of this compound involves the use of standard peptide coupling agents. However, on a larger scale, the cost, atom economy, and potential for large amounts of by-product formation from these reagents become significant drawbacks. Therefore, alternative strategies are often employed. For instance, the activation of pyrimidine-2-carboxylic acid to an acid chloride or a mixed anhydride (B1165640) can be a more cost-effective approach.
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is highly relevant to the synthesis of this compound. One of the most promising techniques in this regard is continuous flow chemistry. In a flow reactor, reagents are continuously pumped through a network of tubes where the reaction occurs. This methodology offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to the small reaction volume at any given time, and the potential for higher yields and purity. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of the amidation reaction, potentially minimizing the formation of impurities.
Furthermore, the use of heterogeneous catalysts could be explored for process intensification. A solid-supported catalyst for the amidation reaction would simplify the purification process, as the catalyst could be easily removed by filtration, reducing the need for extensive chromatographic separation, which is often a bottleneck in large-scale production.
The table below outlines a comparative analysis of potential reaction conditions for the synthesis of analogous pyrimidine-2-carboxamides, which can inform the development of a large-scale process for this compound.
| Parameter | Batch Synthesis (Lab Scale) | Potential Large-Scale/Intensified Process |
| Activation Agent | HATU, HOBt | Thionyl chloride, Oxalyl chloride |
| Solvent | DMF, DCM | Toluene, 2-MeTHF (greener alternatives) |
| Temperature | Room Temperature | Controlled heating/cooling in a flow reactor |
| Work-up | Aqueous wash, extraction | Liquid-liquid extraction, crystallization |
| Purification | Column chromatography | Recrystallization, distillation |
Detailed research into the synthesis of structurally related pyrimidine-2-carboxamides has highlighted efficient one-pot methodologies. For example, a one-pot synthesis starting from pyrimidine-2-carbonitrile has been described. In this process, the nitrile is first hydrated to the corresponding amide, which is then converted to the desired N-substituted amide. Such a streamlined, multi-step, one-pot process is highly desirable for large-scale production as it reduces the number of unit operations, minimizes waste, and can lead to significant cost savings.
The following table summarizes findings from a study on a one-pot synthesis of various pyrimidine-2-carboxamides, demonstrating the feasibility of this approach.
| Entry | Amine | Coupling Agent | Solvent | Yield (%) |
| 1 | Morpholine | T3P | Ethyl Acetate | 95 |
| 2 | Piperidine | T3P | Ethyl Acetate | 92 |
| 3 | Pyrrolidine | T3P | Ethyl Acetate | 94 |
T3P (Propylphosphonic Anhydride) is a versatile and effective coupling agent for large-scale amide bond formation due to its high reactivity and the easy removal of by-products.
Chemical Reactivity and Mechanistic Investigations of 2 Pyrrolidine 1 Carbonyl Pyrimidine
Reactivity Profiles of the Pyrimidine (B1678525) Core
The pyrimidine ring is a π-deficient heterocycle, a characteristic that fundamentally governs its reactivity. This electron deficiency makes the ring susceptible to nucleophilic attack while rendering it generally resistant to electrophilic substitution. The nature and position of substituents can, however, significantly modulate this inherent reactivity.
The pyrimidine nucleus is generally activated towards nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. In the case of 2-(pyrrolidine-1-carbonyl)pyrimidine, the C-2 position is already substituted. Therefore, nucleophilic attack would be anticipated primarily at the C-4 and C-6 positions, especially if a suitable leaving group is present at these locations. For instance, in related 2,4-disubstituted pyrimidines, nucleophilic attack preferentially occurs at the C-4 position when two viable leaving groups are present. nih.gov The electron-withdrawing nature of the 2-pyrrolidine-1-carbonyl group is expected to further enhance the electrophilicity of the pyrimidine ring, thereby facilitating nucleophilic attack.
The regioselectivity of such substitutions is influenced by both electronic effects and the nature of the nucleophile and solvent. nih.gov For example, in pyrido[3,2-d]pyrimidines, a fused pyrimidine system, substitution with various N-, O-, and S-nucleophiles has been shown to proceed at the C-4 position. nih.gov
A representative table of potential nucleophilic substitution reactions on a hypothetical 2-(pyrrolidine-1-carbonyl)-4-chloropyrimidine is presented below, illustrating the expected products.
| Reagent/Nucleophile | Expected Product at C-4 | Reaction Conditions |
| Ammonia (NH₃) | 4-amino-2-(pyrrolidine-1-carbonyl)pyrimidine | Varies |
| Sodium Methoxide (NaOCH₃) | 4-methoxy-2-(pyrrolidine-1-carbonyl)pyrimidine | Varies |
| Sodium Thiophenoxide (NaSPh) | 4-(phenylthio)-2-(pyrrolidine-1-carbonyl)pyrimidine | Varies |
| Morpholine | 4-(morpholino)-2-(pyrrolidine-1-carbonyl)pyrimidine | Varies |
Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its π-deficient character. researchgate.net The presence of electron-donating groups is typically required to activate the ring towards electrophilic attack. The 2-(pyrrolidine-1-carbonyl) group, being electron-withdrawing, is expected to further deactivate the pyrimidine ring, making electrophilic substitution at the carbon atoms even more difficult.
DFT studies on similar azines have shown that the highest occupied molecular orbitals (HOMOs) are often not π orbitals, which helps to explain their low reactivity towards electrophiles. researchgate.net Any potential electrophilic attack would most likely occur at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. jocpr.com However, forcing conditions and highly reactive electrophiles would likely be necessary to achieve such a transformation.
Transformations Involving the Pyrrolidine-1-carbonyl Moiety
The pyrrolidine-1-carbonyl group introduces an amide functionality and a saturated heterocyclic ring, both of which have their own distinct reactivity patterns.
The amide bond is generally stable, but its cleavage can be achieved under specific conditions. One notable mechanism involves the intramolecular participation of a nearby functional group. For instance, gold(III)-induced amide bond cleavage has been reported where a neighboring alkene facilitates the reaction. nih.gov In this process, the coordination of the metal to the alkene activates it for an intramolecular nucleophilic attack by the amide carbonyl oxygen. This forms a five-membered ring intermediate which, upon hydration, readily decomposes to release the free amine. nih.gov While this compound lacks an alkene, this mechanism highlights a potential pathway for cleavage if a suitable activating group were introduced onto the pyrimidine ring.
The formation of the amide bond to generate this compound would typically involve the reaction of 2-pyrimidinecarboxylic acid (or its activated derivative, such as an acid chloride) with pyrrolidine (B122466).
The pyrrolidine ring is a saturated heterocycle and is generally quite stable. nih.gov Its reactivity is largely centered on the nitrogen atom and the C-H bonds. The nitrogen atom in the pyrrolidine ring of this compound is part of an amide, and its basicity and nucleophilicity are significantly reduced compared to a free secondary amine. nih.gov
Reactions involving the pyrrolidine ring itself are less common under mild conditions. However, more drastic conditions could lead to ring-opening or other transformations. For instance, synthetic methods have been developed for the ring contraction of pyridines to form pyrrolidine derivatives, showcasing the potential for skeletal rearrangements under specific stimuli. nih.gov The synthesis of various substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes also demonstrates the versatility of reactions to form and modify the pyrrolidine scaffold. mdpi.com
Reaction Mechanisms in Functional Group Interconversions of this compound Derivatives
Functional group interconversions on derivatives of this compound can involve complex mechanisms where the reactivity of one part of the molecule influences the other. For example, a modification on the pyrimidine ring could alter the electronic properties of the carbonyl group, potentially affecting the stability of the amide bond.
Consider a hypothetical derivative, 4-chloro-2-(pyrrolidine-1-carbonyl)pyrimidine. The nucleophilic substitution at the C-4 position with a primary amine would proceed via a standard SNAr mechanism. The electron-withdrawing effect of the 2-pyrrolidine-1-carbonyl group would stabilize the Meisenheimer intermediate formed during the reaction, thus facilitating the substitution.
Conversely, transformations on the pyrrolidine ring, while less probable without specific activation, could be influenced by the pyrimidine moiety. For example, if a reaction were to generate a cationic center on the pyrrolidine ring, electronic stabilization from the pyrimidine-carbonyl system could play a role in the reaction pathway.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 2 Pyrrolidine 1 Carbonyl Pyrimidine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra serve as the initial and most fundamental step for verifying the core structure of 2-(pyrrolidine-1-carbonyl)pyrimidine. The chemical shifts, integration, and coupling patterns of the signals in these spectra confirm the presence of the constituent pyrimidine (B1678525) and pyrrolidine (B122466) rings, as well as the connecting amide group.
The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyrimidine ring and the eight protons of the pyrrolidine ring. The pyrimidine protons typically appear in the aromatic region, with the proton at the C5 position appearing as a triplet due to coupling with the two adjacent protons at C4 and C6. chemicalbook.com The pyrrolidine protons will exhibit more complex patterns due to restricted rotation around the amide C-N bond, potentially leading to magnetically non-equivalent signals even for protons on the same carbon. researchgate.net
The ¹³C NMR spectrum confirms the carbon skeleton. It would display nine distinct signals: three for the pyrimidine ring carbons, one for the amide carbonyl carbon, and four for the pyrrolidine ring carbons (with two signals for the α-carbons and two for the β-carbons, which may be distinct due to the amide rotamers). researchgate.netchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ These are predicted values based on typical shifts for pyrimidine and pyrrolidine moieties.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine C2 | - | ~158.0 |
| Pyrimidine C4/C6 | ~8.8 (doublet) | ~157.5 |
| Pyrimidine C5 | ~7.4 (triplet) | ~122.0 |
| Carbonyl C=O | - | ~165.0 |
| Pyrrolidine Cα | ~3.7 (multiplet) | ~48.0 |
| Pyrrolidine Cβ | ~2.0 (multiplet) | ~25.0 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. slideshare.netnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the adjacent protons on the pyrimidine ring (H4-H5, H5-H6) and within the pyrrolidine ring's aliphatic chains (α-protons with β-protons). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. emerypharma.com This technique allows for the definitive assignment of each carbon signal based on the previously assigned proton signals, confirming the C-H framework of both the pyrimidine and pyrrolidine rings. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. princeton.edu Key HMBC correlations would firmly establish the connection between the two ring systems via the carbonyl group. Expected correlations include those from the pyrimidine H4/H6 protons to the carbonyl carbon and from the pyrrolidine α-protons to the same carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is particularly useful for determining the preferred conformation around the amide bond. It would reveal spatial proximity between the pyrimidine H6 proton and one set of the α-protons on the pyrrolidine ring, providing insight into the molecule's three-dimensional structure in solution.
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
| COSY | H4 ↔ H5, H5 ↔ H6; Pyrrolidine α-H ↔ β-H | Confirms proton connectivity within each ring system. westmont.edu |
| HSQC | Pyrimidine H4/5/6 ↔ C4/5/6; Pyrrolidine Hα/β ↔ Cα/β | Assigns carbon signals based on direct C-H attachment. emerypharma.com |
| HMBC | Pyrimidine H4/H6 ↔ Carbonyl C=O; Pyrrolidine Hα ↔ Carbonyl C=O | Unambiguously links the pyrimidine ring to the pyrrolidine ring via the amide carbonyl. |
| NOESY | Pyrimidine H6 ↔ Pyrrolidine Hα | Determines the preferred conformation (stereochemistry) around the amide bond. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. researchgate.net For this compound (C₉H₁₁N₃O), the calculated exact mass would be compared to the experimentally measured value to confirm its molecular formula with high confidence.
Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. iosrjournals.org Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, leading to characteristic ions corresponding to the pyrimidine-carbonyl fragment and the pyrrolidine ring. wvu.edu
Table 3: Predicted HRMS Data and Key Fragments
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | C₉H₁₂N₃O⁺ | 178.0975 | Protonated molecular ion |
| [M-C₄H₈N]⁺ | C₅H₄N₂O⁺ | 108.0324 | Loss of the neutral pyrrolidine moiety |
| [C₄H₈N]⁺ | C₄H₈N⁺ | 70.0651 | Pyrrolidine fragment |
| [C₄H₃N₂]⁺ | C₄H₃N₂⁺ | 79.0291 | Pyrimidine ring after loss of the carbonyl group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups. researchgate.net
For this compound, the IR spectrum would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing around 1650-1690 cm⁻¹. Other key bands would include C-H stretching from the pyrimidine ring (aromatic) and the pyrrolidine ring (aliphatic), as well as C=N and C=C stretching vibrations within the pyrimidine ring. nih.gov
Table 4: Predicted Characteristic Infrared (IR) Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Amide I) | Amide | ~1670 |
| C-H Stretch (Aromatic) | Pyrimidine Ring | ~3050-3150 |
| C-H Stretch (Aliphatic) | Pyrrolidine Ring | ~2850-2960 |
| C=N / C=C Stretch | Pyrimidine Ring | ~1550-1600 |
| C-N Stretch | Amide / Pyrrolidine | ~1200-1350 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can determine:
Unambiguous Connectivity: Confirms the bonding arrangement.
Precise Molecular Geometry: Provides accurate bond lengths, bond angles, and torsion angles. frontiersin.org
Conformation: Reveals the three-dimensional shape of the molecule in the crystal lattice, including the planarity of the rings and the orientation around the amide bond.
Intermolecular Interactions: Shows how molecules pack together in the crystal, identifying any hydrogen bonds or other non-covalent interactions that stabilize the structure.
This method stands as the ultimate proof of structure, complementing the solution-state information provided by NMR.
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. researchgate.net A sample of this compound would be passed through a column (typically a reversed-phase C18 column) with a suitable mobile phase. The pyrimidine ring acts as a strong chromophore, allowing for sensitive detection using a UV detector. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is thermally stable and sufficiently volatile, GC-MS can also be used for purity analysis. researchgate.net The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides mass data for each separated component, aiding in their identification.
Elemental Analysis Techniques (CHNS) for Compositional Verification
Elemental analysis is a cornerstone technique in analytical chemistry used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For a novel or synthesized compound like this compound, this analysis serves as a primary check of its empirical formula. The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, which include carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then separated and quantified by a detector. The amounts of these gases are used to calculate the percentage by weight of carbon, hydrogen, and nitrogen in the original sample.
The theoretical elemental composition of this compound, which has a molecular formula of C₉H₁₁N₃O, can be calculated based on its atomic constituents and molecular weight. These theoretical values provide a benchmark against which experimental results are compared.
Theoretical Compositional Data for this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 61.00 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.26 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 23.71 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.03 |
| Total | 177.207 | 100.00 |
Note: The molecular formula for the calculation is C₉H₁₁N₃O. Sulfur (S) is not present in the molecule, so its theoretical and experimental value would be 0%. Oxygen is typically determined by difference.
Detailed Research Findings
In a typical analytical workflow for the verification of a synthesized batch of this compound, the experimental data from a CHN analyzer would be expected to align closely with the calculated theoretical percentages. A high degree of correlation between the experimental and theoretical values provides strong evidence for the correct formation of the target compound and indicates a high level of purity.
For instance, an experimental result yielding carbon at 60.95%, hydrogen at 6.22%, and nitrogen at 23.68% would be considered a successful validation of the compound's identity, as these values are within the acceptable deviation limits (typically ±0.4%) of the theoretical values. Significant deviations from the expected percentages could suggest the presence of impurities, residual solvents, or incomplete reaction, indicating that the compound did not form as expected or requires further purification.
The absence of sulfur in the molecular structure means that a CHNS analysis should yield a negligible percentage for this element. Any detection of sulfur would point to contamination. Therefore, CHNS elemental analysis is an indispensable quality control measure in the synthesis and characterization of this compound, ensuring the compound's compositional integrity before its use in further research or applications.
Computational Chemistry and Theoretical Investigations of 2 Pyrrolidine 1 Carbonyl Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the corresponding energies, which govern the molecule's stability, geometry, and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for calculating the ground-state properties of medium-sized organic molecules like 2-(pyrrolidine-1-carbonyl)pyrimidine. A typical DFT study would involve:
Geometry Optimization: The first step is to find the lowest energy three-dimensional arrangement of atoms. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, particularly around the crucial amide linkage between the pyrimidine (B1678525) and pyrrolidine (B122466) rings.
Electronic Properties: Once the geometry is optimized, DFT can be used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.
Reactivity Descriptors: From the orbital energies, global reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and electrophilicity index, which help predict how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution. This map uses a color scale to show electron-rich regions (typically red, indicating nucleophilic sites like the carbonyl oxygen and pyrimidine nitrogens) and electron-poor regions (blue, indicating electrophilic sites).
Illustrative Data Table: Predicted DFT Ground State Properties This table illustrates the type of data that would be generated from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)). The values are hypothetical.
| Parameter | Predicted Value | Unit | Significance |
|---|---|---|---|
| Energy of HOMO | -6.5 | eV | Region of electron donation (nucleophilicity) |
| Energy of LUMO | -1.2 | eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 5.3 | eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.8 | Debye | Measure of overall molecular polarity |
| N(1) Mulliken Charge | -0.45 | a.u. | Partial charge on pyrimidine nitrogen, site for H-bonding |
Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that, unlike DFT, are derived directly from first principles without reliance on empirical data. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy, often considered the "gold standard."
For this compound, these methods would be used to:
Benchmark the results obtained from more economical DFT methods.
Calculate highly accurate interaction energies, for example, in the formation of dimers or complexes with other molecules.
Investigate excited states with greater reliability, which is important for understanding the molecule's response to light (photochemistry).
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound is primarily due to rotation around two key single bonds: the C-C bond connecting the pyrimidine ring to the carbonyl group and the C-N amide bond. The relative orientation of these groups (conformation) dramatically affects the molecule's shape, polarity, and ability to interact with biological targets or solvents.
A conformational analysis would involve:
Potential Energy Surface (PES) Scan: This is a computational experiment where a specific dihedral angle (e.g., the N-C-C=O angle) is systematically rotated in small increments. At each step, the energy of the molecule is calculated.
Identifying Minima and Maxima: Plotting energy versus the rotation angle reveals energy minima, which correspond to stable conformers (e.g., syn and anti orientations), and energy maxima, which are the transition states between them. The energy difference between a minimum and a maximum is the rotational energy barrier. Studies on similar pyrazolo[3,4-d]pyrimidine systems show that different conformers can lead to entirely different crystal packing, known as polymorphism.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD is invaluable for understanding the dynamic behavior of this compound.
An MD simulation would be set up by:
Placing a model of the molecule (based on an optimized geometry) into a simulation box filled with explicit solvent molecules (e.g., water).
Assigning initial velocities to all atoms based on a target temperature.
Calculating the forces between all atoms using a force field and solving Newton's equations of motion for a series of short time steps (femtoseconds).
The resulting trajectory provides a movie-like view of the molecule's behavior, allowing for the analysis of:
Conformational Flexibility: How the molecule flexes, bends, and transitions between different conformations in solution.
Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule (e.g., the pyrimidine nitrogens and carbonyl oxygen) and surrounding water molecules.
Solvent Accessible Surface Area (SASA): How much of the molecule's surface is exposed to the solvent, which is crucial for understanding its solubility and bioavailability.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated, often using DFT with specialized basis sets. Comparing these predicted spectra to experimental data helps confirm the correct structure and assign specific signals to specific atoms.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This allows for the assignment of characteristic peaks in an experimental IR spectrum, such as the prominent C=O (carbonyl) stretching frequency and vibrations associated with the pyrimidine ring. Theoretical studies on related molecules like pyrrole-2-carboxylic acid use DFT to perform complete vibrational assignments of conformers.
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical data would be used alongside experimental results for structural validation. Values are hypothetical.
| Parameter | Predicted Value | Experimental Value | Assignment |
|---|---|---|---|
| ¹³C Chemical Shift | 168.5 ppm | 169.0 ppm | C=O (carbonyl carbon) |
| ¹H Chemical Shift | 8.9 ppm | 8.8 ppm | H4/H6-pyrimidine |
Mechanistic Modeling of Reactions Involving this compound as a Reactant or Catalyst
Theoretical modeling is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are difficult or impossible to observe experimentally.
If this compound were studied as a reactant , for example, in a hydrolysis reaction breaking the amide bond, computational modeling could:
Map the entire reaction coordinate from reactants to products.
Identify the structure and energy of the transition state.
Calculate the activation energy, which determines the reaction rate.
If the compound were to act as a catalyst , for instance, by using its Lewis basic nitrogen atoms to activate a substrate, modeling could:
Elucidate the catalytic cycle step-by-step.
Show how the catalyst binds to the reactant(s) and stabilizes the transition state.
Explain the origins of selectivity if multiple products are possible.
For example, mechanistic studies on the synthesis of pyrimidine carboxamides have used isotope-labeling experiments combined with theoretical calculations to prove how certain atoms are incorporated into the final product. A similar approach could be used to understand any reaction involving this compound.
Applications of 2 Pyrrolidine 1 Carbonyl Pyrimidine As a Chemical Scaffold and Building Block
Design Principles for Chemical Libraries Utilizing the Pyrimidine-Pyrrolidine Scaffold
The design of chemical libraries is a foundational strategy in drug discovery, aiming to explore vast regions of chemical space efficiently. frontiersin.org Utilizing a "privileged scaffold" like pyrimidine (B1678525), which is known to bind to multiple biological targets, is a common and effective approach. mdpi.comrsc.org When designing libraries based on the 2-(pyrrolidine-1-carbonyl)pyrimidine core, several key principles are considered to maximize molecular diversity and biological relevance.
A primary principle is the strategic introduction of diversity at various points on the scaffold. For the this compound core, diversification can be envisioned at three main locations: the pyrimidine ring, the pyrrolidine (B122466) ring, and the linking carbonyl group. The pyrimidine ring offers multiple sites for substitution, allowing for the modulation of electronic properties and interaction patterns with target proteins. nih.gov For instance, sequential displacement of leaving groups (like chlorides) on a precursor pyrimidine ring can be used to introduce a variety of amines or other nucleophiles. nih.gov
Another key design principle is the control of physicochemical properties. Chemoinformatic tools can be employed during the selection of building blocks to ensure the final library compounds possess drug-like properties, such as appropriate molecular weight, lipophilicity (logP), and polar surface area. rsc.org The pyrrolidine component, particularly if derived from substituted prolines, can introduce sp³-hybridized centers, which often improve solubility and reduce the planarity of the molecule, potentially leading to better pharmacological profiles. acs.org
Modern library design often leverages advanced synthesis and screening platforms, such as DNA-Encoded Libraries (DEL). rsc.orgnih.gov In a hypothetical DEL synthesis using this scaffold, the core structure could be attached to a DNA oligonucleotide, followed by combinatorial split-and-pool synthesis steps to append a diverse set of chemical building blocks. rsc.org
Table 1: Key Design Principles for a this compound Library
| Principle | Application to the Scaffold | Desired Outcome |
| Scaffold Hopping | Using de novo synthesis on the pyrimidine ring to transform it into other heterocycles like 1,2-oxazoles or pyridines. nih.gov | Access to novel core structures and exploration of new intellectual property space. |
| Positional Scanning | Systematically introducing substituents at each available position on the pyrimidine and pyrrolidine rings. | Elucidation of Structure-Activity Relationships (SAR). |
| Stereochemical Diversity | Utilizing enantiomerically pure substituted prolines (e.g., (2R)- or (2S)-methylpyrrolidine) as the starting material. acs.org | Probing the influence of stereochemistry on target binding and potency. acs.org |
| Property-Based Design | Selecting building blocks to maintain key physicochemical properties (e.g., solubility, cell permeability) within optimal ranges for drug candidates. rsc.org | Increased probability of identifying hits with favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. |
| Privileged Substructures | Appending other known pharmacophores or privileged fragments to the core scaffold. | Creating hybrid molecules with potentially synergistic or novel biological activities. mdpi.com |
Strategies for Diversity-Oriented Synthesis (DOS) Based on this compound
Diversity-Oriented Synthesis (DOS) aims to generate structurally complex and diverse small molecules from a common starting material, populating unexplored areas of chemical space. frontiersin.org The this compound scaffold is an ideal candidate for DOS strategies due to its inherent functionality and the potential for complex chemical transformations.
One powerful strategy applicable here is a "deconstruction-reconstruction" approach. nih.gov This involves chemically activating the pyrimidine ring, cleaving it open to form a reactive intermediate, and then reacting this intermediate with different partners to form a variety of new heterocyclic scaffolds. For example, treatment of a pyrimidine with specific reagents can lead to ring-opening, forming an iminoenamine, which is a versatile surrogate for 1,3-dicarbonyl compounds. nih.gov This intermediate can then be cyclized with agents like guanidine (B92328) or hydroxylamine (B1172632) to regenerate a substituted pyrimidine or form a completely different heterocycle, such as a 1,2-oxazole. nih.gov The presence of the pyrrolidine-carbonyl moiety would add another layer of complexity and functionality to the resulting diverse molecules.
Another DOS strategy involves leveraging the existing rings as templates for building more complex, fused ring systems. For example, functional groups installed on the pyrrolidine ring could be used to initiate intramolecular cyclizations onto the pyrimidine ring, or vice-versa. This forward synthetic analysis, where the products of one step become the branching points for the next, allows for an exponential increase in molecular diversity. frontiersin.org
Table 2: Potential DOS Strategies for the this compound Scaffold
| Strategy | Description | Potential Outcome |
| Deconstruction-Reconstruction | Ring-opening of the pyrimidine to form a reactive intermediate (e.g., vinamidinium salt), followed by re-cyclization with diverse partners. nih.gov | Generation of pyridines, 1,2-azoles, and other pyrimidine analogues from a single precursor. nih.gov |
| Appendage-Based Diversity | Parallel synthesis approach where diverse building blocks are attached to reactive handles on the pyrimidine or pyrrolidine rings. nih.gov | A library of compounds with a common core but varied peripheral substituents. |
| Scaffold-Based Diversity | Utilizing intramolecular reactions to transform the initial scaffold into fused or bridged polycyclic systems. | Creation of novel, three-dimensionally complex molecular architectures. |
| Radical-Based Annulation | Employing radical reactions to form new rings, such as benzannulated structures, by reacting with appropriate precursors. frontiersin.org | Access to medium or macro-sized ring structures not easily accessible by other means. |
Development of Synthetic Intermediates and Precursors from the this compound Core
The this compound core can serve as a valuable starting point for the synthesis of more complex molecules and specialized intermediates. The chemical reactivity of both the pyrimidine and pyrrolidine rings can be exploited to generate a range of derivatives.
The pyrimidine ring is susceptible to various transformations. For instance, it can undergo halogenation to introduce reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups. nih.gov The nitrogen atoms of the pyrimidine ring can be alkylated or activated to facilitate ring-opening reactions as part of a DOS strategy. nih.gov
The pyrrolidine moiety, being a saturated heterocycle, can also be functionalized. If derived from hydroxyproline (B1673980), the hydroxyl group serves as a key handle for further derivatization. nih.gov Oxidation of the pyrrolidine ring can introduce carbonyl or other functional groups. The amide bond linking the two rings is generally stable but could be cleaved under harsh conditions to liberate the constituent pyrimidine carboxylic acid and pyrrolidine, which could then be used in other synthetic routes. Such transformations make the core scaffold a precursor to a wide array of substituted pyrrolidines and pyrimidines, which are key intermediates in the synthesis of pharmaceuticals. nih.govgoogle.com
Table 3: Potential Synthetic Intermediates from the this compound Core
| Transformation | Reagents/Conditions | Resulting Intermediate | Application |
| Pyrimidine Halogenation | N-Halosuccinimides (NCS, NBS) | Halogenated pyrimidine derivative | Precursor for transition metal-catalyzed cross-coupling reactions. nih.gov |
| Pyrimidine Ring Opening | Tf₂O, nucleophile (e.g., aniline), then piperidine | Iminoenamine or Vinamidinium Salt | Key intermediate for de novo synthesis of other heterocycles. nih.gov |
| Pyrrolidine Ring Oxidation | Dess-Martin periodinane (if starting from hydroxyproline derivative) | Ketopyrrolidine derivative | Intermediate for creating spirocyclic systems or further functionalization. nih.gov |
| Amide Bond Reduction | Strong reducing agents (e.g., LiAlH₄) | (Pyrrolidin-1-ylmethyl)pyrimidine | Creation of a flexible linker and removal of the carbonyl group. |
| Directed Ortho-Metalation | Organolithium reagents | Lithiated pyrimidine derivative | Precursor for introducing electrophiles at specific positions on the pyrimidine ring. |
Exploration of this compound as a Ligand in Transition Metal Catalysis (if applicable)
While direct studies of this compound as a ligand in transition metal catalysis are not widely reported, its structure suggests potential applicability. The field of coordination chemistry has established that nitrogen-containing heterocycles, including pyrimidines, can act as effective ligands for various transition metals. elsevier.commdpi.com
The this compound molecule possesses multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group. This allows for several possible binding modes. It could act as a monodentate ligand, coordinating to a metal center through one of the pyrimidine nitrogens. Alternatively, it could function as a bidentate chelating ligand, binding through a pyrimidine nitrogen and the adjacent carbonyl oxygen, forming a stable five-membered ring with the metal center. The specific coordination mode would depend on the metal, its oxidation state, and the reaction conditions.
Transition metal complexes derived from such ligands could be explored for catalytic activity in various organic transformations. For example, palladium complexes are widely used in cross-coupling reactions, while ruthenium and nickel complexes are known to catalyze a range of reactions, including hydrogenations and cyclizations. elsevier.commdpi.com The electronic properties of the ligand, which can be tuned by adding substituents to the pyrimidine or pyrrolidine rings, would influence the catalytic activity and selectivity of the resulting metal complex.
Table 4: Potential Catalytic Applications for Metal Complexes of this compound
| Transition Metal | Potential Reaction Type | Rationale |
| Palladium (Pd) | Suzuki, Heck, or Buchwald-Hartwig cross-coupling | Pyrimidine-based ligands are known to be effective in stabilizing Pd catalysts for these transformations. |
| Ruthenium (Ru) | Asymmetric Hydrogenation, Transfer Hydrogenation | Chiral versions of the ligand (derived from chiral prolines) could induce enantioselectivity in the reduction of ketones or imines. google.com |
| Nickel (Ni) | C-H Activation, Cycloadditions | Nickel catalysts are often used for cost-effective cross-coupling and annulation reactions. mdpi.com |
| Copper (Cu) | Ullmann Condensation, Click Chemistry | Copper catalysts are versatile for forming C-N, C-O, and C-S bonds, and for azide-alkyne cycloadditions. |
| Rhodium (Rh) | Hydroformylation, Asymmetric Hydrogenation | Rhodium catalysts are prominent in industrial processes; chiral pyrrolidine-containing ligands are well-established in rhodium-catalyzed hydrogenations. google.com |
Future Research Directions and Emerging Opportunities for 2 Pyrrolidine 1 Carbonyl Pyrimidine
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of pyrimidine (B1678525) carboxamides is a well-established field, yet there is considerable room for innovation, particularly in the development of more efficient, sustainable, and diverse synthetic protocols for 2-(pyrrolidine-1-carbonyl)pyrimidine and its analogues.
Future research should target the development of novel synthetic strategies that offer improvements in yield, atom economy, and environmental impact. One promising direction is the use of one-pot, multi-component reactions to construct the core structure from simple, readily available precursors. nih.govnih.gov For instance, new catalytic systems, potentially involving earth-abundant metals, could be explored to facilitate the key amide bond formation or the cyclization to form the pyrimidine ring. organic-chemistry.org
Advancements could also come from exploring unconventional starting materials or activation methods. For example, the direct condensation of N-vinyl or N-aryl amides with nitriles, a method that involves amide activation with agents like trifluoromethanesulfonic anhydride (B1165640), could be adapted for this specific compound. researchgate.net Microwave-assisted organic synthesis (MAOS) has been shown to accelerate cyclization steps in the formation of related pyrido[1,2-a]pyrimidine (B8458354) systems and could be applied to enhance the efficiency of synthesizing the this compound scaffold. jst.go.jpnih.gov
A particularly innovative approach would be the application of a "deconstruction-reconstruction" strategy. nih.gov This involves chemically breaking down a complex pyrimidine starting material into simpler intermediates that can then be rebuilt into a diverse range of new analogues, a method that could rapidly generate a library of derivatives based on the this compound framework. nih.gov
Table 1: Potential Future Synthetic Methodologies
| Methodology | Potential Advantage | Relevant Research Context |
| Catalytic C-H Activation | Direct functionalization of the pyrimidine ring, reducing the need for pre-functionalized substrates. | C2-selective amination of pyrimidines has been achieved via C-H functionalization, offering a template for direct synthesis. acs.org |
| Flow Chemistry | Improved control over reaction parameters, enhanced safety, and potential for scalability. | AI-guided flow chemistry platforms are being developed for small molecule synthesis, including amide bond formation. drugtargetreview.comnews-medical.net |
| Enzymatic Synthesis | High selectivity and mild reaction conditions, offering a green chemistry alternative. | Biocatalysis is increasingly used for amide bond synthesis, though its application to pyrimidine carboxamides is less explored. |
| Deconstruction-Reconstruction | Rapid diversification of the pyrimidine core to access novel analogues from a common, complex starting material. | A strategy has been demonstrated for pyrimidine diversification, allowing for structural modifications that are otherwise challenging. nih.gov |
Deeper Mechanistic Insights into Complex Reactions
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
For the synthesis, detailed kinetic studies of the amide coupling reaction between a pyrimidine-2-carbonyl precursor and pyrrolidine (B122466) could reveal the rate-determining steps and the influence of catalysts and reaction conditions. Such experimental work, complemented by Density Functional Theory (DFT) calculations, can map out the entire reaction pathway, including transition states and intermediates. researchgate.netresearchgate.net This knowledge is fundamental for rational catalyst design and reaction optimization.
Furthermore, the reactivity of the assembled molecule itself warrants investigation. Mechanistic studies on how the pyrrolidine-1-carbonyl substituent influences the electronic properties and reactivity of the pyrimidine ring are needed. For example, understanding its effect on nucleophilic aromatic substitution reactions at other positions of the pyrimidine ring is essential for planning further derivatization. nih.govnih.gov Computational methods like the analysis of molecular electrostatic potential (MEP) surfaces can predict sites susceptible to electrophilic or nucleophilic attack. researchgate.netrsc.org
The interaction of this compound with biological systems or materials also presents complex mechanistic questions. If the molecule shows biological activity, detailed mechanistic studies, potentially involving crystallography of the molecule bound to a target, would be necessary to understand its mode of action, drawing parallels from studies on other pyridopyrimidine inhibitors. nih.gov Similarly, if used as a ligand, understanding the coordination chemistry and the dynamics of its interaction with metal centers is key. nih.gov
Integration into Advanced Materials Science Methodologies (if applicable)
The structural features of this compound, namely the nitrogen-rich aromatic pyrimidine ring and the carbonyl group, suggest its potential as a versatile building block in materials science.
An important area of future research is the exploration of this compound as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.gov The pyrimidine ring's nitrogen atoms and the amide's carbonyl oxygen atom are potential coordination sites for metal ions. By systematically reacting this compound with various metal salts, novel materials with interesting magnetic, porous, or luminescent properties could be synthesized. nih.govrsc.orgrsc.org The resulting LCPs (Luminescent Coordination Polymers) could be investigated for applications as chemical sensors, for instance, for the detection of metal ions or small organic molecules in aqueous environments. rsc.org
Another emerging opportunity lies in the field of organic electronics. Pyrimidine derivatives have been incorporated into push-pull systems for use in dye-sensitized solar cells (DSSCs). mdpi.com Research could focus on synthesizing derivatives of this compound and evaluating their photophysical and electrochemical properties to assess their suitability for such applications. mdpi.com The amide group itself could serve as a new type of anchoring group to bind the dye to semiconductor surfaces like TiO2. mdpi.com DFT and theoretical calculations could be employed to study the adsorption of the molecule on surfaces like graphene oxide, which is relevant for the development of new nano-biomaterials. dergipark.org.tr
Table 2: Potential Materials Science Applications
| Application Area | Rationale | Research Direction |
| Coordination Polymers/MOFs | Pyrimidine and carbonyl groups are effective metal-coordinating moieties. | Synthesis and characterization of polymers with various metal ions (e.g., Cu(II), Zn(II), Fe(II)) to explore magnetic and luminescent properties. acs.orgnih.govrsc.org |
| Luminescent Sensors | Coordination polymers often exhibit luminescence that is sensitive to the chemical environment. | Testing the synthesized coordination polymers for selective detection of metal ions (e.g., Hg(II)) or biologically relevant molecules like purines. rsc.org |
| Organic Dyes for DSSCs | The pyrimidine ring can act as an electron-accepting unit in a D-π-A dye structure. | Incorporating the molecule into a push-pull architecture and studying its photophysical properties and efficiency in solar cells. mdpi.com |
Development of Automated Synthesis and Screening Platforms for Derivatives (focus on chemical aspects)
The convergence of chemistry with robotics and data science offers powerful tools to accelerate the discovery of new molecules with desired properties. Applying these technologies to this compound could rapidly expand the chemical space around this scaffold.
A key enabling technology is the creation of DNA-encoded libraries (DELs). nih.govacs.org A library based on the this compound scaffold could be constructed where each unique chemical structure is tagged with a unique DNA barcode. This would allow for the synthesis and screening of millions or even billions of related compounds simultaneously in a single tube. nih.govacs.org
Once a library of derivatives is synthesized, high-throughput screening (HTS) can be used to rapidly assess their properties. nih.govthermofisher.com This involves automated assays that can test thousands of compounds per day for a specific chemical or biological activity. The integration of automated synthesis and HTS creates a closed loop (design-synthesize-test) that can iteratively optimize the molecular structure for a desired function, guided by the data generated in each cycle. googleapis.com
Theoretical Frameworks for Predicting Novel Reactivity and Applications
Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules, offering insights that can guide and accelerate experimental research. Developing a robust theoretical framework for this compound is a critical future direction.
Density Functional Theory (DFT) can be employed to perform in-depth analyses of the molecule's electronic structure. samipubco.com Calculations of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution can predict its reactivity, stability, and potential interaction sites. researchgate.netrsc.org Such studies can help rationalize observed reactivity and predict the outcomes of unexplored reactions. For example, DFT calculations can model the adsorption energies and geometries of the molecule on various surfaces or within nanocages, which is relevant for materials science applications. dergipark.org.trbohrium.com
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. benthamdirect.comresearchgate.net By first generating a virtual library of this compound derivatives and calculating a range of molecular descriptors for each, a statistical model can be built that correlates these descriptors with a specific property (e.g., predicted binding affinity to a target). benthamdirect.comresearchgate.net This in silico approach allows for the pre-screening of vast numbers of potential structures, prioritizing the synthesis of only the most promising candidates. unair.ac.idnano-ntp.com
Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. researchgate.net Combining these theoretical approaches—DFT for electronic properties, QSAR for property prediction, and MD for dynamic behavior—creates a comprehensive computational framework to guide the future exploration of this compound and its derivatives.
Q & A
What are the common synthetic routes for preparing 2-(pyrrolidine-1-carbonyl)pyrimidine derivatives, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
Synthesis typically involves coupling pyrimidine derivatives with pyrrolidine-containing reagents. A widely used approach is the condensation of pyrimidine carbonyl intermediates with pyrrolidine under nucleophilic acyl substitution conditions. For example, spirocyclic intermediates (e.g., oxa-aza-spiro compounds) can react with pyrrolidine to form the target scaffold . Key parameters for optimization include:
- Temperature: 60–80°C to balance reactivity and side-product formation.
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of carbonyl groups.
- Solvents: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
Characterization via melting point analysis, IR (amide C=O stretch at ~1650 cm⁻¹), and UV-Vis spectroscopy (λmax ~270–300 nm) is critical .
How can researchers resolve spectral data contradictions when characterizing this compound analogs?
Level: Advanced
Methodological Answer:
Contradictions in NMR or IR data often arise from conformational flexibility or tautomerism. To address this:
- Dynamic NMR: Perform variable-temperature ¹H/¹³C NMR to detect slow-exchange conformers (e.g., rotamers around the carbonyl-pyrrolidine bond) .
- X-ray Crystallography: Resolve ambiguity in connectivity by determining solid-state structures.
- Computational Validation: Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* level) .
For example, conflicting NOE correlations in spirocyclic derivatives were resolved by crystallographic data confirming the presence of a six-membered ring .
What methodologies are recommended for evaluating the biological activity of this compound derivatives?
Level: Basic
Methodological Answer:
Standard assays include:
- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antiviral Screening: Plaque reduction assays for compounds like triazolo-pyrimidine derivatives against influenza .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) ensure reproducibility.
How can target selectivity be improved in this compound-based inhibitors?
Level: Advanced
Methodological Answer:
Enhance selectivity through:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., fluorobenzyl groups) and assess activity against off-target enzymes .
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with target vs. non-target binding pockets.
- Kinetic Studies: Measure inhibition constants (Kᵢ) and assess time-dependent inactivation to identify irreversible binders .
For example, fluorinated analogs showed enhanced selectivity for viral proteases due to hydrophobic pocket complementarity .
How should researchers address contradictory bioactivity data in structurally similar analogs?
Level: Advanced
Methodological Answer:
Contradictions may arise from subtle structural differences (e.g., stereochemistry, substituent positioning). Mitigation strategies include:
- Metabolic Stability Assays: Evaluate hepatic microsomal stability to rule out rapid degradation of active compounds.
- Permeability Studies: Use Caco-2 cell monolayers to assess bioavailability discrepancies.
- Crystallographic Overlays: Compare ligand-bound protein structures to identify critical binding interactions .
For instance, a methyl vs. methoxy substituent at the para-position drastically altered antimicrobial efficacy in coumarin-pyrimidine hybrids .
What are the stability challenges for this compound derivatives under physiological conditions?
Level: Basic
Methodological Answer:
Key stability issues include:
- Hydrolysis: Susceptibility of the carbonyl group to esterases or acidic/basic conditions.
- Oxidation: Pyrrolidine ring oxidation under oxidative stress (e.g., H₂O₂ in inflammatory environments).
Mitigation: - Prodrug Design: Mask the carbonyl group as an ester or amide.
- Lyophilization: Store compounds as lyophilized powders at −20°C to prevent hydrolytic degradation .
How can computational tools guide the rational design of this compound-based therapeutics?
Level: Advanced
Methodological Answer:
Computational approaches include:
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger Phase.
- MD Simulations: Simulate ligand-protein interactions over 100+ ns to assess binding stability.
- ADMET Prediction: Use QikProp or SwissADME to predict absorption, toxicity, and metabolic pathways.
For example, simulations revealed that substituents at the pyrimidine C5 position enhance binding to kinase ATP pockets .
What analytical techniques are critical for quantifying this compound in complex matrices?
Level: Basic
Methodological Answer:
- HPLC-UV/Vis: Use C18 columns with mobile phases of acetonitrile/water (70:30) and detection at 280 nm .
- LC-MS/MS: Employ ESI+ mode for sensitive quantification in biological samples (LOQ ~1 ng/mL).
- Standard Curves: Prepare in triplicate using deuterated internal standards (e.g., d₆-pyrimidine) to correct for matrix effects .
How can researchers leverage the pyrrolidine-pyrimidine scaffold for multi-target drug discovery?
Level: Advanced
Methodological Answer:
The scaffold’s versatility allows dual-targeting via:
- Hybridization: Conjugate with pharmacophores targeting complementary pathways (e.g., coumarins for anticoagulant/antimicrobial hybrids) .
- Fragment-Based Design: Screen fragment libraries to identify auxiliary binding motifs.
- Polypharmacology Profiling: Use panels of kinase or GPCR assays to identify off-target effects with therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
